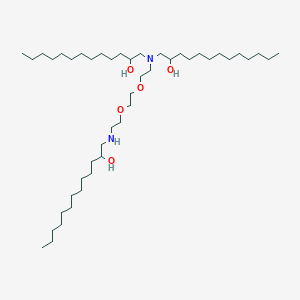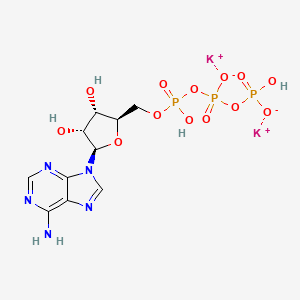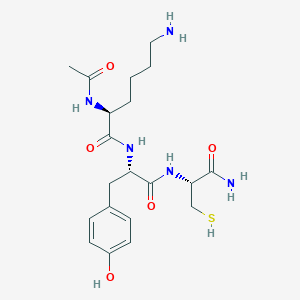
(E)-N-(3-(2-Fluorophenyl)-2-methylallyl)-3,4-dimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of VUF11403 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the styrene-amide scaffold and subsequent functionalization to introduce the fluorophenyl and pyrrolidinyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for VUF11403 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
VUF11403 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups .
Applications De Recherche Scientifique
VUF11403 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of CXCR7 agonists.
Biology: Employed in research to understand the role of CXCR7 in cellular signaling and its implications in various biological processes.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting CXCR7 to inhibit tumor growth and metastasis.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mécanisme D'action
VUF11403 exerts its effects by binding to the chemokine receptor CXCR7, which is an atypical G protein-coupled receptor. Upon binding, VUF11403 induces the recruitment of β-arrestin2, leading to the internalization of CXCR7. This internalization process is crucial for modulating the receptor’s signaling pathways and has significant implications for its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to VUF11403 include:
VUF11207: Another high-potency CXCR7 agonist with similar structural features and biological activity.
Chemocentryx compounds: A series of CXCR7-targeting ligands developed by Chemocentryx, which share the styrene-amide scaffold
Uniqueness
VUF11403 stands out due to its high affinity for CXCR7 and its ability to induce receptor internalization effectively. This makes it a valuable tool compound for studying CXCR7-related pathways and exploring its therapeutic potential in various diseases .
Propriétés
Formule moléculaire |
C26H33FN2O3 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4-dimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C26H33FN2O3/c1-19(16-20-8-5-6-10-23(20)27)18-29(15-13-22-9-7-14-28(22)2)26(30)21-11-12-24(31-3)25(17-21)32-4/h5-6,8,10-12,16-17,22H,7,9,13-15,18H2,1-4H3/b19-16+ |
Clé InChI |
SWNZCTGAAFTWJW-KNTRCKAVSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1F)/CN(CCC2CCCN2C)C(=O)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CC(=CC1=CC=CC=C1F)CN(CCC2CCCN2C)C(=O)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-[[4-[(3R)-3-[[(1S)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]benzoyl]amino]propyl]piperidine-4-carboxylic acid](/img/structure/B11933271.png)
![3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide](/img/structure/B11933275.png)
![5-Methoxy-2-methyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B11933280.png)
![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid](/img/structure/B11933301.png)
![(5S)-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-carboxy-4-(2,6-dimethylbenzoyl)oxy-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylmethoxybutan-2-yl]amino]-5-[[(2S)-2,3-dihydro-1H-indole-2-carbonyl]amino]-6-oxohexanoic acid](/img/structure/B11933309.png)





![3-((5-((4-aminopiperidin-1-yl)methyl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)amino)-5-(2-isopropyl-2H-tetrazol-5-yl)phenol](/img/structure/B11933346.png)
![disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate;hydride](/img/structure/B11933352.png)
